Physicochemical Profiling, Synthesis, and Target Engagement of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
Physicochemical Profiling, Synthesis, and Target Engagement of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine
Executive Summary
In modern drug discovery, the 5-aminopyrazole scaffold is recognized as a highly reactive synthetic building block and a privileged pharmacophore[1]. Specifically, 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine represents an advanced heterocyclic intermediate frequently utilized in the design of small-molecule kinase inhibitors. By mimicking the adenine ring of ATP, 4-aryl-5-aminopyrazoles are uniquely primed to engage the kinase hinge region[2], while their functional group substitutions dictate kinome selectivity and pharmacokinetic viability.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, synthetic methodologies, and self-validating analytical protocols for this specific compound.
Physicochemical Properties & Molecular Weight
The precise molecular architecture of 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine (Molecular Formula: C₁₁H₁₂FN₃O ) yields a molecular weight of 221.23 g/mol [3]. The integration of a fluorinated aromatic ring and a methoxymethyl ether group carefully balances lipophilicity with aqueous solubility, making it highly compliant with Lipinski’s Rule of Five.
Quantitative Physicochemical Data
| Property | Value | Mechanistic Significance |
| Molecular Formula | C₁₁H₁₂FN₃O | Core scaffold for target engagement. |
| Molecular Weight | 221.23 g/mol | Low MW allows for further functionalization without exceeding 500 Da limits[3]. |
| Exact Mass | 221.0964 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Calculated LogP | ~1.8 – 2.2 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding. |
| Topological Polar Surface Area (TPSA) | 63.9 Ų | Excellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 3 | Provided by the pyrazole -NH and exocyclic -NH₂. |
| Hydrogen Bond Acceptors (HBA) | 4 | Provided by the pyrazole nitrogens, exocyclic amine, and ether oxygen. |
Structural & Electronic Properties (Mechanistic Insights)
The pharmacological utility of this molecule is driven by the electronic and steric interplay of its three primary functional zones:
-
Pyrazole Core Tautomerism : The 1H-pyrazole and 2H-pyrazole tautomers exist in a dynamic equilibrium. This tautomerism is a critical feature, allowing the heterocycle to adapt its hydrogen-bond donor/acceptor profile dynamically depending on the microenvironment of the target protein's binding site.
-
4-Fluorophenyl Moiety : The para-fluoro substitution exerts a strong electron-withdrawing inductive effect (-I) coupled with a mesomeric electron-donating effect (+M). This electronic push-pull modulates the pKa of the adjacent pyrazole ring, optimizing it for physiological pH. Furthermore, the robust C-F bond blocks cytochrome P450-mediated oxidation at the para position, significantly enhancing metabolic stability.
-
3-Methoxymethyl Group : Unlike rigid aliphatic chains, the methoxymethyl (-CH₂OCH₃) group acts as a flexible, mildly polar vector. The ether oxygen serves as a secondary hydrogen bond acceptor, which favorably alters the solvation shell of the molecule, thereby improving thermodynamic solubility without drastically increasing topological polar surface area.
Target Engagement & Pharmacological Relevance
The 4-aryl-5-aminopyrazole motif is a classic ATP-competitive hinge-binding scaffold[2]. When engaging a kinase target, the molecule establishes a highly conserved hydrogen-bonding network. The exocyclic amine (at C5) acts as a hydrogen bond donor to the backbone carbonyl of a hinge residue (e.g., Glutamate), while the pyrazole nitrogen acts as a hydrogen bond acceptor from the backbone NH of an adjacent residue (e.g., Methionine)[2].
Simultaneously, the 4-fluorophenyl group is strategically positioned to project deep into the hydrophobic gatekeeper pocket (such as the pre-DFG pocket), which is a primary driver for achieving high kinase selectivity[4].
Logical relationship of the aminopyrazole scaffold binding to a kinase hinge.
Synthetic Workflow & Experimental Methodologies
The construction of 4-aryl-5-aminopyrazoles is most efficiently achieved via the cyclocondensation of a β-ketonitrile derivative with hydrazine[5]. The following protocol is designed to maximize yield while preventing the formation of undesired regioisomers.
Step-by-Step Protocol
-
Precursor Preparation : React 2-(4-fluorophenyl)acetonitrile with methyl 2-methoxyacetate in the presence of sodium hydride (NaH) in anhydrous THF to yield the intermediate 2-(4-fluorophenyl)-4-methoxy-3-oxobutanenitrile.
-
Controlled Reagent Addition : Dissolve 1.0 equivalent of the β-ketonitrile intermediate in absolute ethanol. Cool the reaction vessel to 0°C. Causality: Dropwise addition of 1.2 equivalents of hydrazine hydrate (NH₂NH₂·H₂O) at 0°C is mandatory to control the highly exothermic initial Schiff base formation and prevent the degradation of the delicate methoxymethyl ether linkage.
-
Cyclocondensation : Once addition is complete, heat the reaction mixture to reflux (78°C) for 4–6 hours. Causality: Elevated thermal energy is required to drive the intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the nitrile carbon, forcing the subsequent aromatization into the stable pyrazole core[5].
-
Isolation : Concentrate the mixture under reduced pressure, quench with ice-cold water to precipitate the crude product, and filter.
Step-by-step synthetic workflow for 4-(4-fluorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine.
Analytical Characterization (Self-Validating Protocols)
To ensure scientific integrity and absolute trustworthiness of the synthesized batch, the protocol must be treated as a self-validating system. The final structure is unambiguously confirmed through orthogonal analytical techniques to rule out the formation of the 3-amino-4-aryl-5-methoxymethyl regioisomer:
-
LC-MS (Liquid Chromatography-Mass Spectrometry) : The reaction is deemed successful upon the observation of a single dominant peak in the UV chromatogram (>95% purity) corresponding to an expected [M+H]⁺ mass-to-charge ratio (m/z) of 222.10 .
-
¹H-NMR (DMSO-d₆, 400 MHz) :
-
δ 11.5–12.0 ppm (br s, 1H, pyrazole -NH, highly exchangeable with D₂O).
-
δ 7.35 ppm (dd, 2H, Ar-H, ortho to fluorine).
-
δ 7.15 ppm (t, 2H, Ar-H, meta to fluorine).
-
δ 4.50 ppm (br s, 2H, exocyclic -NH₂, exchangeable).
-
δ 4.30 ppm (s, 2H, -CH₂-O-).
-
δ 3.25 ppm (s, 3H, -OCH₃).
-
-
¹³C-NMR : Validation requires the presence of the characteristic doublet for the fluorinated aromatic carbon (C-F) with a large coupling constant (J ~ 245 Hz), alongside distinct shifts for the pyrazole C3, C4, and C5 carbons.
-
IR Spectroscopy : Confirms functional groups via N-H stretching bands at 3400–3200 cm⁻¹, C=N stretching at ~1600 cm⁻¹, and strong C-F stretching at ~1220 cm⁻¹.
References
- Product Index - AA Blocks. AA Blocks.
- Asymmetric synthesis of atropisomeric arylpyrazoles via direct arylation of 5-aminopyrazoles with naphthoquinones. ResearchGate.
- Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. NIH.
- Leveraging the Pre-DFG Residue Thr-406 To Obtain High Kinase Selectivity in an Aminopyrazole-Type PAK1 Inhibitor Series. ACS Publications.
- 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol. Vulcanchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol (645417-97-6) for sale [vulcanchem.com]
